- Preparation of triazolopyrazines as novel NK-3 receptor selective antagonists, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders, United States, , ,
Cas no 1015868-48-0 (3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid)

1015868-48-0 structure
Produktname:3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
CAS-Nr.:1015868-48-0
MF:C11H9ClN2O2
MW:236.654361486435
MDL:MFCD08446011
CID:1078247
PubChem ID:13370516
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-(4-Chloro-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid
- 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid
- 3-(4-chlorophenyl)-1-methylpyrazole-5-carboxylic acid
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- N-METHYL-3-(4-CHLORPHENYL)PYRAZOLE-5-CARBOXYLIC ACID
- STK392521
- SBB018251
- BBL012441
- 7396AC
- 3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
- A908440
- Y11119
- F1967-0163
- CS-0038337
- DS-18848
- EN300-111078
- DTXSID40538534
- SCHEMBL2565586
- 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylicacid
- AKOS000271903
- ALBB-031432
- MFCD08446011
- 1015868-48-0
- DB-104998
-
- MDL: MFCD08446011
- Inchi: 1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
- InChI-Schlüssel: JNOADCITUCNMIN-UHFFFAOYSA-N
- Lächelt: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C(C(=O)O[H])N(C([H])([H])[H])N=1
Berechnete Eigenschaften
- Genaue Masse: 236.0352552g/mol
- Monoisotopenmasse: 236.0352552g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 2
- Komplexität: 267
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 55.1
Experimentelle Eigenschaften
- Dichte: 1.4±0.1 g/cm3
- Siedepunkt: 443.7±35.0 °C at 760 mmHg
- Flammpunkt: 222.1±25.9 °C
- Dampfdruck: 0.0±1.1 mmHg at 25°C
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Code der Gefahrenkategorie: 22
- Sicherheitshinweise: H303+H313+H333
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Sealed in dry,2-8°C
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111078-2.5g |
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1015868-48-0 | 95% | 2.5g |
$314.0 | 2023-10-27 | |
Enamine | EN300-111078-0.1g |
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1015868-48-0 | 95% | 0.1g |
$63.0 | 2023-10-27 | |
Enamine | EN300-111078-5.0g |
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1015868-48-0 | 95% | 5.0g |
$535.0 | 2023-07-08 | |
Life Chemicals | F1967-0163-5g |
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid |
1015868-48-0 | 95%+ | 5g |
$415.0 | 2023-09-06 | |
TRC | C375600-50mg |
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid |
1015868-48-0 | 50mg |
$ 70.00 | 2022-04-01 | ||
TRC | C375600-500mg |
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid |
1015868-48-0 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1967-0163-1g |
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid |
1015868-48-0 | 95%+ | 1g |
$104.0 | 2023-09-06 | |
Enamine | EN300-111078-10.0g |
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1015868-48-0 | 95% | 10.0g |
$850.0 | 2023-07-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EM480-250mg |
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1015868-48-0 | 95% | 250mg |
892CNY | 2021-05-07 | |
Chemenu | CM247322-1g |
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
1015868-48-0 | 95% | 1g |
$199 | 2023-02-03 |
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; rt; 8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Solvents: Ethanol ; 2 h, reflux; overnight, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Solvents: Ethanol ; 2 h, reflux; overnight, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; rt; 8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Ethanol ; 2 h, reflux; overnight, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Ethanol ; 2 h, reflux; overnight, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
- Preparation of [1,2,4]triazolo[4,3-a]pyrazine compounds as selective NK-3 receptor antagonists, pharmaceutical compositions containing same, and their methods of use, World Intellectual Property Organization, , ,
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid Raw materials
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid Preparation Products
3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid Verwandte Literatur
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
1015868-48-0 (3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid) Verwandte Produkte
- 143919-34-0(Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3r,4r)-)
- 941975-23-1(N-2-(1H-indol-3-yl)ethyl-4-methyl-2-{(4-methylphenyl)carbamoylamino}-1,3-thiazole-5-carboxamide)
- 2228592-11-6(2-{2-methyl(propan-2-yl)aminoethyl}cyclopropan-1-amine)
- 202114-63-4(Linoleic Acid-13C18 ethyl ester)
- 1807228-23-4(Methyl 2-cyano-3-hydroxymethyl-5-(trifluoromethyl)benzoate)
- 1955519-27-3((1-Methyl-2-phenylpyrrolidin-3-yl)methanol hydrochloride)
- 2105140-20-1(methyl 3-amino-3-(pyrazin-2-yl)propanoate)
- 2680866-34-4(tert-butyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate)
- 1021229-80-0(5-({[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione)
- 956948-81-5((3R)-1-(3-aminopropyl)pyrrolidin-3-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1015868-48-0)3-(4-chlorophenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

Reinheit:99%/99%
Menge:500mg/1g
Preis ($):235.0/283.0